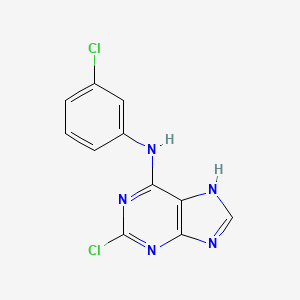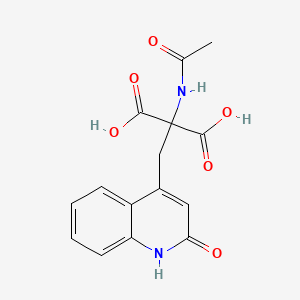
2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid
Übersicht
Beschreibung
The compound 2-Acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features, such as quinazolinone derivatives, which are of interest due to their potential biological activities. These compounds are structurally related to the quinoline part of the molecule and have been synthesized for their potential use in medical applications, such as anti-cancer and anticonvulsant treatments .
Synthesis Analysis
The synthesis of related compounds involves the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods for the formation of amide bonds between amino acid esters and carboxylic acid derivatives . Another approach includes the reaction of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with amines in the presence of N,N'-carbonyldiimidazole in a dioxane medium . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound includes a quinazolinone core, which is a bicyclic system consisting of a fused benzene and pyrimidine ring. The structure and purity of these compounds are typically confirmed using techniques such as 1H NMR, 13C NMR spectroscopy, and LC/MS . These analytical methods would be crucial in determining the structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving quinazolinone derivatives often include interactions with biological targets. For instance, the synthesized compounds in paper were designed to inhibit methionine synthase (MetS), an enzyme over-expressed in certain tumor cells. The compounds mimic the substructure of methyltetrahydrofolate (MTHF) and bind to the MTHF binding domain of MetS, thereby potentially inhibiting its activity. Similarly, the compounds in paper were evaluated for their anticonvulsant activity, suggesting that they may interact with protein biomes related to convulsive syndromes.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. The cytotoxic activity of these compounds, as well as their binding affinities to biological targets, are evaluated through in vitro and in silico studies . These properties are essential for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds, which are critical for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Hemostatic Activity
- (Zubkov et al., 2010) reported the synthesis of (4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl)acetanilides. They found that these compounds exhibit hemostatic activity in vitro, suggesting potential applications in managing bleeding disorders.
Antimicrobial and Antifungal Activities
- (Singh et al., 2010) synthesized a series of compounds including N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(substitutedbenzylideneamino)-5-(pyridin -4-yl)3-thio)acetamido-1,2,4-triazoles, showing antibacterial activity against various bacterial strains.
- (Surikova et al., 2011) investigated compounds derived from 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline, noting their antifungal action.
Anti-Inflammatory and Analgesic Effects
- (Alagarsamy et al., 2015) synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and evaluated their analgesic and anti-inflammatory activities.
- (Nikalje et al., 2015) also synthesized novel acetamide derivatives and demonstrated their anti-inflammatory activity through in-vitro and in-vivo models.
Anticancer Activity
- (Elfekki et al., 2014) conducted molecular modeling studies and synthesized compounds with potential anti-cancer activity as inhibitors for methionine synthase.
Synthesis of Novel Derivatives
- (Rao et al., 2020) synthesized 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives and evaluated their antimicrobial activity.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-acetamido-2-[(2-oxo-1H-quinolin-4-yl)methyl]propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-8(18)17-15(13(20)21,14(22)23)7-9-6-12(19)16-11-5-3-2-4-10(9)11/h2-6H,7H2,1H3,(H,16,19)(H,17,18)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDTZVOWGHSNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=O)NC2=CC=CC=C21)(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



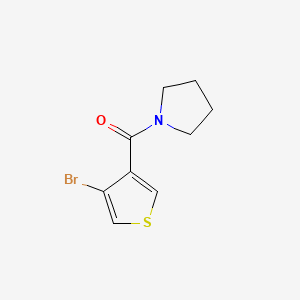
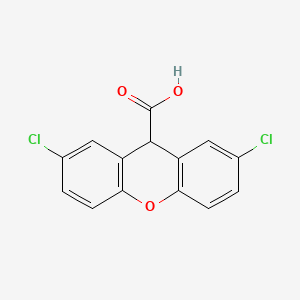




![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)

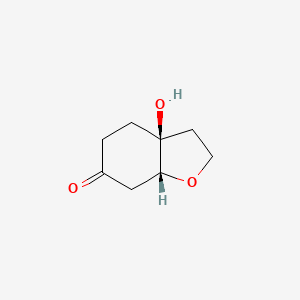
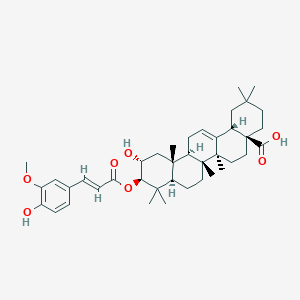
![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B3034559.png)

![Diethyl 2-[(2,3-dichloroanilino)methylene]malonate](/img/structure/B3034563.png)
